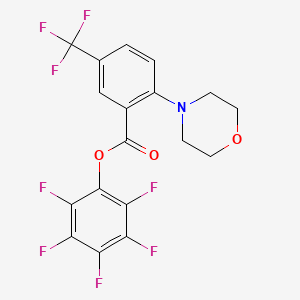

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate

Descripción general

Descripción

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is a complex organic compound with the molecular formula C18H11F8NO3 It is characterized by the presence of a pentafluorophenyl group, a morpholine ring, and a trifluoromethyl group attached to a benzoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate typically involves the esterification of 2-morpholino-5-(trifluoromethyl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, can be used.

Major Products Formed

Nucleophilic Substitution: The major products would be the substituted derivatives of the original compound.

Hydrolysis: The primary products are 2-morpholino-5-(trifluoromethyl)benzoic acid and pentafluorophenol.

Oxidation and Reduction: The products would vary depending on the specific reaction and conditions used.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate typically involves:

- Esterification : The reaction of 2-morpholino-5-(trifluoromethyl)benzoic acid with pentafluorophenol.

- Reagents : Commonly used reagents include dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

- Conditions : The reaction is usually conducted under an inert atmosphere (nitrogen or argon) using solvents like dichloromethane or tetrahydrofuran (THF) to ensure high yield and purity .

Scientific Research Applications

This compound has several notable applications across different domains:

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in forming ester bonds and as a precursor for more complex molecules. Its high electrophilicity makes it an effective agent for nucleophilic substitution reactions.

Medicinal Chemistry

Research indicates that this compound exhibits biological activity relevant to medicinal chemistry. Its fluorinated structure enhances metabolic stability and bioactivity compared to non-fluorinated analogs. Preliminary studies suggest potential applications in targeting specific biological pathways, although further investigations are necessary to elucidate its pharmacological effects .

Biological Studies

This compound can be utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways. Interaction studies have indicated that the compound may bind with specific enzymes or receptors, influencing various biological processes .

Industrial Applications

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials such as polymers and coatings. Its unique properties make it suitable for developing high-performance materials .

Mecanismo De Acción

The mechanism of action of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s electrophilicity, making it a potent reagent for nucleophilic substitution reactions. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl group contributes to the compound’s lipophilicity, influencing its solubility and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

- Pentafluorophenyl 2-morpholino-5-(difluoromethyl)benzoate

- Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzamide

- Pentafluorophenyl 2-piperidino-5-(trifluoromethyl)benzoate

Uniqueness

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is unique due to the combination of its pentafluorophenyl, morpholine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electrophilicity, nucleophilicity, and lipophilicity, making it a versatile compound for various applications in research and industry.

Actividad Biológica

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is a synthetic compound characterized by a complex structure that includes a pentafluorophenyl group, a morpholino moiety, and a trifluoromethyl group attached to a benzoate backbone. Its molecular formula is , with a molecular weight of approximately 441.277 g/mol. The high fluorine content in this compound contributes to its unique chemical properties, which may have significant implications in medicinal chemistry and materials science.

Research indicates that this compound exhibits notable biological activity, particularly in targeting specific biological pathways. The compound's fluorinated structure has been associated with enhanced metabolic stability and bioactivity compared to non-fluorinated analogs. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biological pathways, although detailed pharmacological investigations are still ongoing.

Cytotoxicity Studies

In vitro studies have demonstrated moderate cytotoxic activity against human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism underlying this cytotoxicity appears to involve the inhibition of tubulin polymerization, leading to disrupted cellular processes essential for cancer cell survival .

Interaction with Biological Targets

The binding affinity of this compound with biological targets has been explored through various interaction studies. These studies suggest that the compound may influence signaling pathways critical for cell proliferation and survival.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | High fluorine content; potential pharmaceutical applications | |

| Trifluoroacetophenone | Less complex structure; used in organic synthesis | |

| Perfluoroalkyl benzoates | Varied | Generally higher stability but lower reactivity compared to pentafluorophenyl derivatives |

This comparison highlights the unique characteristics of this compound, particularly its combination of multiple functional groups and high fluorine content, making it an attractive candidate for specialized applications in drug development.

Research Findings and Case Studies

Several studies have investigated the biological properties of this compound:

- Cytotoxic Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on A549 and HeLa cells, suggesting its potential as an anticancer agent due to its ability to inhibit tubulin polymerization .

- Fluorescent Properties : Research into its optical properties indicated that the compound displays intraligand fluorescence, which could be beneficial for imaging applications in biological systems .

- Pharmacological Potential : Ongoing research aims to elucidate the pharmacological effects and therapeutic applications of this compound, focusing on its interactions with specific biological targets.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F8NO3/c19-11-12(20)14(22)16(15(23)13(11)21)30-17(28)9-7-8(18(24,25)26)1-2-10(9)27-3-5-29-6-4-27/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNRYELFJREPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F8NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640286 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-52-6 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.